4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine
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Overview
Description
4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine is a chemical compound with the molecular formula C11H14BrNO3S. It belongs to the class of sulfonyl morpholine derivatives and has gained significant attention in the scientific community due to its potential therapeutic and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine typically involves the reaction of 2-(bromomethyl)benzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The sulfonyl group can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction typically occurs under mild conditions with a base to neutralize the generated acid.
Oxidation and reduction:
Major Products Formed
Nucleophilic substitution: The major products are derivatives where the bromomethyl group is replaced by the nucleophile.
Oxidation and reduction: The products depend on the specific redox conditions applied.
Scientific Research Applications
4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine is not well-characterized. it is likely to involve interactions with biological molecules through its sulfonyl and bromomethyl groups, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine
- 4-{[4-(Bromomethyl)phenyl]sulphonyl}morpholine
Uniqueness
4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
4-[2-(bromomethyl)phenyl]sulfonylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S/c12-9-10-3-1-2-4-11(10)17(14,15)13-5-7-16-8-6-13/h1-4H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRKTYLWVKMVJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC=C2CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640474 |
Source
|
Record name | 4-[2-(Bromomethyl)benzene-1-sulfonyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941717-06-2 |
Source
|
Record name | 4-[2-(Bromomethyl)benzene-1-sulfonyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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